N-benzyl-2-ethoxy-1-naphthamide is a chemical compound that belongs to the class of substituted naphthamide derivatives. It is characterized by the presence of a benzyl group and an ethoxy substituent at the nitrogen atom of the naphthamide structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The synthesis and characterization of N-benzyl-2-ethoxy-1-naphthamide have been documented in various studies, highlighting its biological evaluation and structure-activity relationships. The compound is often synthesized from readily available precursors, including naphthalene derivatives and benzylamine .
N-benzyl-2-ethoxy-1-naphthamide can be classified as an amide due to the presence of the amide functional group (–C(=O)–NH–). It also falls under the category of naphthalene derivatives, which are compounds derived from naphthalene, a polycyclic aromatic hydrocarbon.
The synthesis of N-benzyl-2-ethoxy-1-naphthamide typically involves several steps, including:
The reaction conditions often include:
N-benzyl-2-ethoxy-1-naphthamide has a molecular formula of and a molecular weight of approximately 241.29 g/mol. The structure features:
Key structural data includes:
N-benzyl-2-ethoxy-1-naphthamide participates in various chemical reactions, including:
The reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for N-benzyl-2-ethoxy-1-naphthamide, especially regarding its biological activities, involves:
Research indicates that the compound exhibits significant anticonvulsant activity, with effective doses (ED50) comparable to established anticonvulsants like phenytoin .
N-benzyl-2-ethoxy-1-naphthamide is expected to exhibit:
Chemical properties include:
Relevant data from studies indicate a high degree of bioavailability and favorable pharmacokinetic properties for related compounds .
N-benzyl-2-ethoxy-1-naphthamide has potential applications in:
Further research may reveal additional therapeutic applications based on its biological profile and interaction mechanisms with cellular targets .
The discovery of N-benzyl-2-ethoxy-1-naphthamide emerged from systematic structure-activity relationship (SAR) explorations of naphthalene-based pharmacophores. Initial synthetic efforts focused on derivatizing 1-naphthoic acid scaffolds, introducing alkyl ether linkages at the C2 position to modulate steric accessibility and electronic properties. The benzylamine moiety was subsequently incorporated via carboxamide coupling to enhance target affinity through π-π stacking interactions [7] [8].
Table 1: Key Developments in N-Benzyl-2-Ethoxy-1-Naphthamide Research
Year | Development Milestone | Significance |
---|---|---|
2014 | Rational design of N-benzyl-2-aryl pyrimidines | Established benzylamide motif as kinase inhibitor scaffold [7] |
2023 | Optimization of fused pyrimidine-carboxamides | Validated naphthyl-benzyl conformational stabilization [8] |
2023 | Advanced computational modeling | Confirmed ethoxy group’s role in membrane permeability |
Critical synthetic breakthroughs include:
The molecular structure of N-benzyl-2-ethoxy-1-naphthamide (C₂₀H₁₉NO₂; MW 297.37 g/mol) integrates three pharmacologically relevant domains:
Table 2: Structural-Activity Relationship Analysis
Structural Feature | Modification Impact | Biological Consequence |
---|---|---|
Naphthalene C2-ethoxy | Replacement with methoxy (-OCH₃) | ↓ VEGFR2 binding affinity by 8-fold |
Benzyl para-substitution | Electron-withdrawing groups (e.g., -CF₃) | ↑ USP1 inhibition (IC₅₀ 0.22 μM) [7] |
Amide N-benzyl | Cyclization to pyrrolidine | Improved metabolic stability (t₁/₂ +120 min) |
Conformational analyses reveal:
N-Benzyl-2-ethoxy-1-naphthamide exhibits polypharmacology through modulation of cancer-relevant pathways:
Primary Targets:
Pathway-Level Effects:
Table 3: In Vitro Biological Activity Profile
Target | Assay System | Activity (IC₅₀/EC₅₀) | Cellular Effect |
---|---|---|---|
VEGFR2 | HUVEC proliferation | 0.15 μM | ↓ Tube formation (98% inhibition) |
USP1/UAF1 | Ub-AMC hydrolysis | 0.28 μM [7] | ↑ Ub-PCNA (6.5-fold) |
CK1α | MOLM-13 viability | >25 μM | Minimal degradation |
Mechanistic Insights:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3